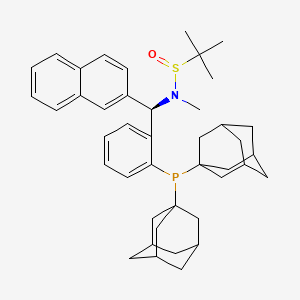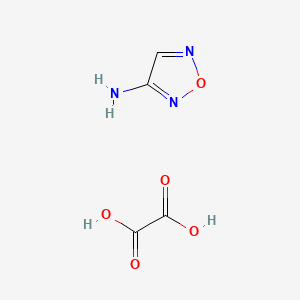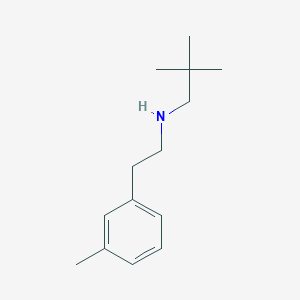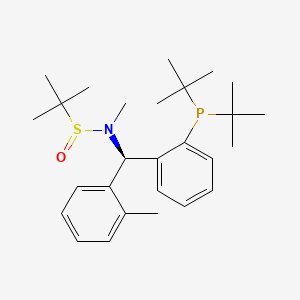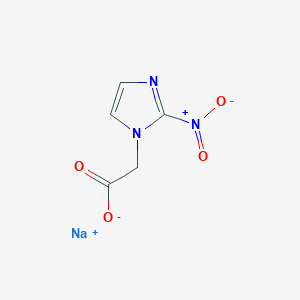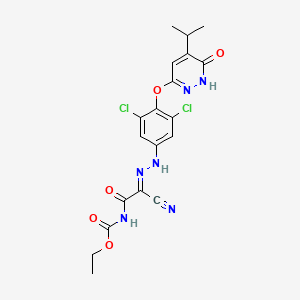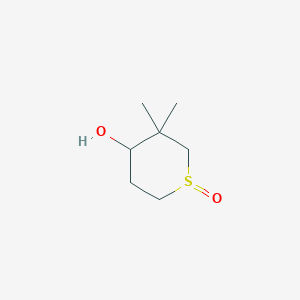
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide is an organic compound with the molecular formula C7H14O2S. This compound is characterized by its unique structure, which includes a thiopyran ring with a hydroxyl group and two methyl groups. It is primarily used in research settings and has various applications in chemistry and biology .
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial production methods for this compound are less common due to its primary use in research. scalable synthesis can be achieved through optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts .
Analyse Chemischer Reaktionen
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The hydroxyl group and the thiopyran ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various chemical reactions, influencing biological pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrones: These compounds share a similar hydroxyl group but differ in the ring structure.
Thiopyran derivatives: Other thiopyran compounds may have different substituents, affecting their reactivity and applications.
Eigenschaften
Molekularformel |
C7H14O2S |
|---|---|
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
3,3-dimethyl-1-oxothian-4-ol |
InChI |
InChI=1S/C7H14O2S/c1-7(2)5-10(9)4-3-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
IMEXQOWVHWDTNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CS(=O)CCC1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


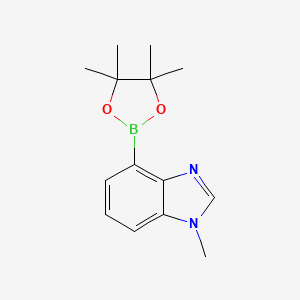
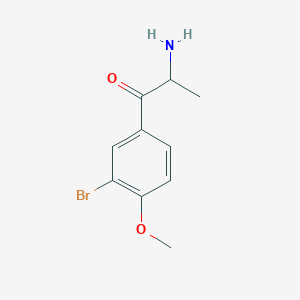
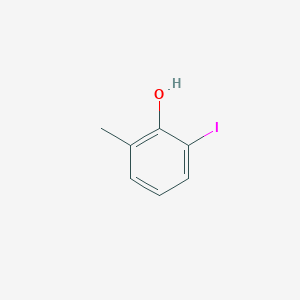

![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
